molecular formula C11H15N3O2 B12222154 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide

Cat. No.: B12222154
M. Wt: 221.26 g/mol
InChI Key: YXICQPVJZPGHPT-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a chemical compound of significant interest in medicinal chemistry research, built around a pyridazinone heterocyclic core. The structure features a cyclopropyl substituent, a group known to enhance conformational rigidity and influence the molecule's interaction with biological targets . This acetamide derivative is part of a broader class of pyridazinone compounds that have demonstrated potential for diverse therapeutic applications, positioning it as a valuable scaffold for hit-to-lead optimization programs . Research Applications and Value: The core pyridazinone structure is a recognized pharmacophore in the development of enzyme inhibitors. Compounds based on this scaffold are frequently investigated as potential Phosphodiesterase 4 (PDE4) inhibitors , a prominent target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), atopic dermatitis, and psoriasis . The rigid cyclopropyl group and the acetamide linkage in this specific compound are critical for modulating key physicochemical properties, including solubility and lipophilicity, which are essential for optimizing drug-like characteristics and biological activity . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly how modifications to the acetamide side chain affect potency and selectivity against key enzymatic targets. For Research Use Only. This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide

InChI

InChI=1S/C11H15N3O2/c1-8(15)12-6-7-14-11(16)5-4-10(13-14)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,12,15)

InChI Key

YXICQPVJZPGHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C(=O)C=CC(=N1)C2CC2

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring system is synthesized via cyclization reactions between hydrazine derivatives and diketones. A common approach involves condensing 1,4-diketones with hydrazine hydrate under acidic conditions to form the 1,6-dihydropyridazin-6-one scaffold. For example, reacting cyclopropane-substituted diketones with hydrazine in ethanol under reflux yields 3-cyclopropyl-1,6-dihydropyridazin-6-one intermediates.

Table 1: Representative Conditions for Pyridazinone Cyclization

Reactants Solvent Catalyst Temperature (°C) Yield (%) Source
1,4-Diketone + Hydrazine Ethanol HCl 80–90 (reflux) 65–78
Cyclopropyl diketone + NH₂NH₂ Toluene H₂SO₄ 110 72

Key variables influencing yield include solvent polarity, acid strength, and reaction time. Prolonged heating (>12 hours) often degrades products, necessitating careful monitoring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced either during core formation or via post-cyclization modifications. Pre-cyclization strategies involve using cyclopropane-containing diketones, as noted above. Post-cyclization methods employ cross-coupling reactions, such as Suzuki-Miyaura couplings, to attach cyclopropane-bearing boronic acids to halogenated pyridazinones.

Example Protocol from Patent Literature:

  • Substrate: 3-Bromo-1,6-dihydropyridazin-6-one
  • Reagent: Cyclopropylboronic acid
  • Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O (3:1), 90°C, 24 hours
  • Yield: 68% (isolated after column chromatography)

This method avoids harsh cyclopropanation conditions (e.g., Simmons-Smith reactions), preserving the pyridazinone’s integrity.

Functionalization with the Ethylacetamide Side Chain

The ethylacetamide side chain is introduced via nucleophilic substitution or reductive amination. A two-step sequence is typical:

  • Alkylation: Reacting 3-cyclopropyl-1,6-dihydropyridazin-6-one with 2-chloroethylamine in the presence of K₂CO₃ in DMF at 60°C forms the ethylamine intermediate.
  • Acetylation: Treating the amine with acetic anhydride in dichloromethane at room temperature yields the final acetamide.

Table 2: Side-Chain Attachment Optimization

Step Reagent Solvent Base Temperature (°C) Yield (%)
Alkylation 2-Chloroethylamine DMF K₂CO₃ 60 58
Acetylation Acetic anhydride CH₂Cl₂ Et₃N 25 92

Alternative routes include Mitsunobu reactions to attach pre-formed acetamide-containing alcohols, though these require expensive reagents like DIAD.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes atom economy and minimal purification. Continuous flow chemistry has been applied to the cyclization step, reducing reaction times from hours to minutes and improving yields to >80%. Solvent recycling (e.g., ethanol distillation) and catalyst recovery (e.g., Pd from Suzuki couplings) further enhance sustainability.

Key Advances:

  • Microwave-Assisted Synthesis: Reduces cyclization time to 30 minutes with comparable yields.
  • Enzymatic Acetylation: Lipase-catalyzed acetylation in aqueous media avoids toxic anhydrides.

Analytical Characterization

Final product validation employs spectroscopic and chromatographic methods:

  • HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (m, 4H, cyclopropyl), 2.05 (s, 3H, CH₃CO), 3.65 (t, 2H, CH₂N), 4.25 (t, 2H, CH₂O), 7.45 (s, 1H, pyridazinone-H).
  • HRMS: Calculated for C₁₁H₁₅N₃O₂ [M+H]⁺: 221.1164; Found: 221.1168.

Biological Activity

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a chemical compound belonging to the pyridazinone family, characterized by its unique structural features, including a cyclopropyl group and an acetamide functional group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 232.28 g/mol. The compound's structure can be represented as follows:

N 2 3 cyclopropyl 6 oxo 1 6 dihydropyridazin 1 yl ethyl acetamide\text{N 2 3 cyclopropyl 6 oxo 1 6 dihydropyridazin 1 yl ethyl acetamide}

Synthesis

The synthesis of this compound typically involves multiple steps that may include the formation of the pyridazinone core followed by the introduction of the cyclopropyl and acetamide groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological testing.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. Binding affinity studies suggest it may interact with enzymes involved in cancer metabolism and inflammation.
  • Receptor Binding : Preliminary receptor binding assays indicate that this compound may target certain receptors associated with neuroprotection and anticonvulsant effects. These interactions are essential for understanding its pharmacodynamics.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, it has shown promising results against colon carcinoma cells (HCT-15), suggesting its potential as an anticancer agent .
Cell Line IC50 (µM) Effect
HCT-1515.4Significant growth inhibition
A549 (Lung)20.7Moderate cytotoxicity
MCF7 (Breast)18.5Growth inhibition observed

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties:

  • Animal Model Studies : In animal models, this compound exhibited protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting its potential utility in treating epilepsy .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of colon cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to controls.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced neuronal death and improved behavioral outcomes in treated animals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazine-based acetamides, several of which are documented in chemical databases and patents. Below is a detailed comparison with key analogs:

Substituent Variations on the Acetamide Side Chain

Compound BK79348
  • Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide
  • CAS : 2034425-19-7
  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • Key Difference : The acetamide nitrogen is substituted with a 4-(methylsulfanyl)phenyl group instead of an ethyl chain.
  • The methylsulfanyl moiety may also confer metabolic stability or modulate electron density for target binding .
Compound BK79357
  • Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide
  • CAS : 2034367-55-8
  • Molecular Formula : C16H15F2N3O2
  • Molecular Weight : 319.31 g/mol
  • Key Difference : A 2,6-difluorobenzyl group replaces the ethyl chain.
  • Implications : Fluorine atoms increase electronegativity and may enhance binding affinity via halogen bonding. The aromatic ring adds steric bulk, which could influence receptor selectivity .
Compound BK82653
  • Name : 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide
  • CAS : 2034388-32-2
  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol
  • Key Difference : A pyridinylmethyl group with an isopropoxy substituent is attached to the acetamide.

Modifications to the Pyridazine Core

Compound from EP 4 139 296 B1
  • Name : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
  • Key Difference : The pyridazine core is substituted with a chlorine atom and fused to a pyrrolidine ring.
  • Implications: Chlorination likely enhances electrophilicity and binding to hydrophobic pockets.
Compound from CAS 1058499-23-2
  • Name: 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
  • Molecular Formula : C21H19F2N3O3
  • Molecular Weight : 399.4 g/mol
  • Key Difference: Dual 4-fluorophenyl groups on both the phenoxy and pyridazine moieties.
  • Implications : Fluorine atoms enhance metabolic stability and lipophilicity. The extended propyl chain may increase flexibility, affecting target engagement .

Structural and Functional Insights

Parameter Target Compound BK79348 BK79357 BK82653
Molecular Weight 221.26 315.39 319.31 342.39
Substituent Ethyl 4-(Methylsulfanyl)phenyl 2,6-Difluorobenzyl Pyridinylmethyl
Key Functional Groups Cyclopropyl, acetamide Sulfur, aromatic Fluorine, aromatic Heteroaromatic, ether
Predicted Solubility Moderate Low Low Moderate

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